molecular formula C7H17ClN2O2S B6217420 2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride CAS No. 2742653-48-9

2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride

Cat. No.: B6217420
CAS No.: 2742653-48-9
M. Wt: 228.7
InChI Key:
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Description

2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride typically involves the reaction of piperidine derivatives with ethane sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(piperidin-2-yl)ethane-1-sulfonamide hydrochloride
  • 2-(piperidin-4-yl)ethane-1-sulfonamide hydrochloride
  • N-(piperidin-3-yl)ethane-1-sulfonamide

Uniqueness

2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(piperidin-3-yl)ethane-1-sulfonamide hydrochloride involves the reaction of piperidine with ethane-1-sulfonyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethane-1-sulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Add piperidine to a reaction flask", "Add ethane-1-sulfonyl chloride to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form the hydrochloride salt", "Filter the resulting solid and wash with cold water", "Dry the product under vacuum" ] }

CAS No.

2742653-48-9

Molecular Formula

C7H17ClN2O2S

Molecular Weight

228.7

Purity

95

Origin of Product

United States

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